molecular formula C7H7N3S B11918778 2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine

2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11918778
M. Wt: 165.22 g/mol
InChI Key: ISMKJRRRAMOGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with a methylsulfanyl group attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[3,2-d]pyrimidine core.

    Methylsulfanyl Introduction: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reaction .

Scientific Research Applications

2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

2-methylsulfanyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H7N3S/c1-11-7-9-4-6-5(10-7)2-3-8-6/h2-4,8H,1H3

InChI Key

ISMKJRRRAMOGFR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)C=CN2

Origin of Product

United States

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